Droloxifene

Übersicht

Beschreibung

Droloxifen, auch bekannt als 3-Hydroxytamoxifen, ist ein nicht-steroidaler selektiver Östrogenrezeptormodulator (SERM) der Triphenylethylengruppe. Es wurde ursprünglich in Deutschland und später in Japan zur Behandlung von Brustkrebs, Osteoporose bei Männern und Frauen nach der Menopause sowie kardiovaskulären Erkrankungen entwickelt. Es wurde jedoch aufgegeben und nie vermarktet .

Vorbereitungsmethoden

Droloxifen kann unter Verwendung von Methoxybenzol und Phenylessigsäure als Ausgangsmaterialien synthetisiert werden. Die Syntheseroute umfasst mehrere Schritte, darunter Friedel-Crafts-Acylierung, Alkylierung, Demethylierung, Veretherung, Grignard-Addition, Eliminierungsdehydratisierung, Konfigurationsumwandlung und Citratbildung. Die Gesamtausbeute dieses Prozesses beträgt etwa 14,7% . Ein weiteres Verfahren beinhaltet die Reaktion von 3-(Tetrahydropyran-2-yloxy)phenylbromid mit Magnesium oder n-Butyllithium, gefolgt von der Zugabe des resultierenden Reagenzes zu 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-on .

Analyse Chemischer Reaktionen

Droloxifen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Droloxifen kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

Substitution: Droloxifen kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner phenolischen Hydroxylgruppe. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Droloxifene has been primarily researched for its efficacy in treating breast cancer. Its mechanism involves binding to estrogen receptors, providing both anti-estrogenic and estrogenic effects depending on the tissue type.

Clinical Studies

A phase II clinical trial evaluated this compound in postmenopausal women with metastatic or recurrent breast cancer. The study revealed:

- Response Rates : 30% in the 20 mg group, 47% in the 40 mg group, and 44% in the 100 mg group.

- Duration of Response : Median response duration was longer for higher dosages, indicating a dose-dependent effect on efficacy .

Osteoporosis Management

This compound is also being investigated for its potential role in preventing postmenopausal osteoporosis. Its ability to prevent estrogen deficiency-induced bone loss without causing uterine hypertrophy makes it an attractive candidate for long-term use in this population.

Cardiovascular Effects

Research has indicated that this compound may have beneficial cardiovascular effects, particularly in postmenopausal women. It has been shown to:

- Modulate Lipid Profiles : this compound exhibits favorable effects on lipid metabolism, potentially reducing cardiovascular risks associated with menopause .

- Renin-Angiotensin System : Studies have explored its impact on blood pressure and renal blood flow, suggesting a complex interaction with cardiovascular biomarkers .

Comparative Toxicity and Efficacy

This compound demonstrates a more favorable toxicity profile compared to tamoxifen:

- Lower Carcinogenic Risk : Unlike tamoxifen, this compound has shown no carcinogenic or mutagenic effects in preclinical studies .

- Better Tolerability : Patients generally experience milder side effects, making it a safer option for long-term treatment .

Data Summary Table

Case Study 1: Efficacy in Advanced Breast Cancer

In a cohort study involving 369 postmenopausal women with advanced breast cancer, this compound demonstrated significant efficacy across various dosages. The findings indicated that higher doses correlated with improved response rates and prolonged duration of response.

Case Study 2: Safety Profile Analysis

A comparative analysis of this compound and tamoxifen highlighted this compound's superior safety profile, with no reports of serious adverse events related to carcinogenicity during clinical trials.

Wirkmechanismus

Droloxifene exerts its effects by binding to estrogen receptors, acting as both an estrogen agonist and antagonist depending on the target tissue. It has a higher affinity for the estrogen receptor compared to tamoxifen and exhibits more rapid pharmacokinetics. This compound induces apoptosis in breast cancer cells and prevents bone loss by modulating estrogen receptor activity. It also causes a dose-dependent decrease in luteinizing hormone and follicle-stimulating hormone levels, indicating its antigonadotropic activity .

Vergleich Mit ähnlichen Verbindungen

Droloxifen ähnelt anderen selektiven Östrogenrezeptormodulatoren wie Tamoxifen, Raloxifen und Clomifen. Es verfügt jedoch über einige einzigartige Eigenschaften:

Höhere Affinität: Droloxifen hat eine 10- bis 60-fach erhöhte Affinität zum Östrogenrezeptor im Vergleich zu Tamoxifen.

Reduzierte partielle Östrogenagonistische Aktivität: Es hat eine reduzierte partielle Östrogenagonistische Aktivität, was es möglicherweise für die Langzeitverwendung sicherer macht.

Schnelle Pharmakokinetik: Droloxifen erreicht seine Spitzenkonzentrationen und wird schneller eliminiert als Tamoxifen. Zu ähnlichen Verbindungen gehören Tamoxifen, Raloxifen, Clomifen, Afimoxifen und Endoxifen

Biologische Aktivität

Droloxifene is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of breast cancer and osteoporosis. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanisms of action, and effects on various biological systems.

Overview of this compound

This compound, a derivative of tamoxifen, exhibits a unique profile that distinguishes it from other SERMs. It binds to estrogen receptors with a significantly higher affinity than tamoxifen, leading to enhanced anti-estrogenic effects. This compound is characterized by its rapid pharmacokinetics, reaching peak concentrations more swiftly and being eliminated faster than tamoxifen .

Pharmacokinetics

This compound is metabolized in the liver to several active metabolites, including this compound glucuronide and N-des-methylthis compound. In clinical studies, after a single oral dose of 100 mg this compound, plasma levels were measured at 81 ng/mL for this compound itself and lower levels for its metabolites . The pharmacokinetic profile indicates that this compound may be particularly beneficial in scenarios requiring rapid therapeutic action.

This compound's mechanism involves:

- Estrogen Receptor Modulation : It competes with estradiol for binding to estrogen receptors, thereby inhibiting estrogen-mediated cellular proliferation in breast tissues. The IC50 value for this compound's displacement of estradiol from the receptor is approximately .

- Inhibition of Cell Growth : this compound effectively inhibits cell growth in estrogen receptor-positive cell lines, making it a promising candidate for breast cancer treatment .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells, further contributing to its anti-cancer properties .

Anti-Cancer Activity

This compound has shown significant efficacy in preclinical studies:

- Cell Line Studies : It inhibited IGF-I stimulated cell growth and induced expression of the negative growth factor TGF-β .

- Animal Models : In rat models, this compound demonstrated an anti-implantation effect that was not solely attributable to its anti-estrogenic properties .

Cardiovascular Effects

Clinical studies have indicated that this compound may have beneficial cardiovascular effects:

- A study found a 17% reduction in LDL cholesterol levels among postmenopausal women treated with this compound, suggesting a potential role in managing cardiovascular risk factors associated with menopause .

Bone Health

This compound has also been investigated for its effects on bone health:

- It prevents estrogen deficiency-induced bone loss without causing uterine hypertrophy, which is a common side effect associated with other estrogens . This property makes it a candidate for treating postmenopausal osteoporosis.

Case Studies and Clinical Findings

Several case studies have highlighted the biological activity and safety profile of this compound:

- Study by Lien et al. (1995) : Reported on plasma levels following administration and noted that this compound was well-tolerated at doses up to 200 mg/kg in rats with minimal systemic toxicity observed .

- Clinical Trials : Various trials have confirmed the drug's tolerability and efficacy in reducing tumor growth in estrogen-dependent cancers.

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Estrogen Receptor Binding | Higher affinity compared to tamoxifen; inhibits estradiol binding. |

| Cell Growth Inhibition | Effective against estrogen receptor-positive cancer cell lines; induces apoptosis. |

| Cardiovascular Effects | Significant reduction in LDL cholesterol; potential benefits for postmenopausal women. |

| Bone Health | Prevents bone loss without inducing uterine hypertrophy; beneficial for osteoporosis management. |

Eigenschaften

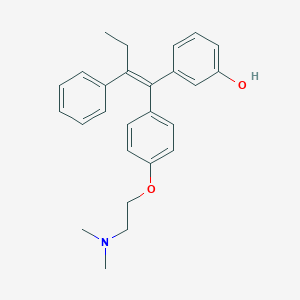

IUPAC Name |

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZFYGIXNQKOAV-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022441 | |

| Record name | Droloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82413-20-5 | |

| Record name | Droloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droloxifene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082413205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROLOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M67U6Z98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.